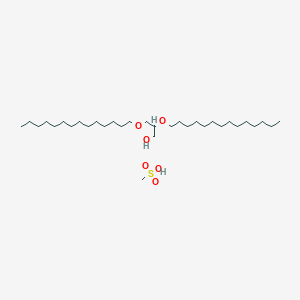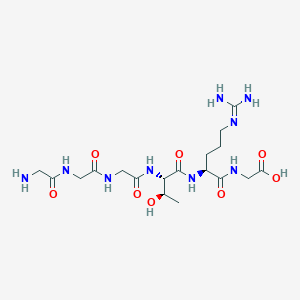
Methyl 4-(2-hydroxyphenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-hydroxyphenoxy)butanoate is an organic compound with the molecular formula C11H14O4 It is an ester derivative of butanoic acid and is characterized by the presence of a hydroxyphenoxy group attached to the butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(2-hydroxyphenoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyphenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reaction of 2-hydroxyphenol with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-hydroxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxophenoxy)butanoate.
Reduction: Formation of 4-(2-hydroxyphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates.
Aplicaciones Científicas De Investigación
Methyl 4-(2-hydroxyphenoxy)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-hydroxyphenoxy)butanoate involves its interaction with various molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenoxy compound, which may exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Methyl 4-(2-hydroxyphenoxy)butanoate can be compared with other similar compounds such as:
Methyl 4-(4-hydroxyphenoxy)butanoate: Similar structure but with the hydroxy group in a different position, leading to different chemical and biological properties.
Ethyl 4-(2-hydroxyphenoxy)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 4-(2-methoxyphenoxy)butanoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propiedades
Número CAS |
798557-94-5 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 4-(2-hydroxyphenoxy)butanoate |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)7-4-8-15-10-6-3-2-5-9(10)12/h2-3,5-6,12H,4,7-8H2,1H3 |
Clave InChI |
DCICRZMUSSBMTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCOC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)


